Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- is a complex heterocyclic compound. It features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom. This compound is part of the benzodiazepine family, known for their significant pharmacological activities, including anti-anxiety, anticonvulsant, and sedative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- can be achieved through a multi-component reaction (MCR) involving a 1,2-diamine, isocyanide, trimethylsilylazide (TMSN3), and two molecules of a linear or cyclic ketone. This reaction is typically carried out in methanol at ambient temperature, using a catalyst such as [bmim]5[PNiW11O39]·3H2O .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar multi-component reactions under controlled conditions. The use of heterogeneous catalysts like ferrocene-supported activated carbon (FC/AC) can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Condensation: Reacts with aromatic o-diamines and ketones to form benzodiazepine derivatives.
Cyclization: Forms spiro compounds through cyclization reactions involving diamines and ketones.
Common Reagents and Conditions
Reagents: 1,2-diamine, isocyanide, TMSN3, ketones.
Conditions: Ambient temperature, methanol as solvent, catalysts like [bmim]5[PNiW11O39]·3H2O or FC/AC
Major Products
The major products formed from these reactions are various benzodiazepine derivatives, which are significant in pharmaceutical applications .
Scientific Research Applications
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system by modulating the activity of neurotransmitters, which leads to its anxiolytic and sedative effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve GABA receptors and other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: Share a similar core structure and pharmacological properties.
Tetrazolyl-diazepines: Another class of spiro compounds with similar synthetic routes and applications.
Uniqueness
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
135264-68-5 |
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Molecular Formula |
C24H29N3O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-methoxy-N-(spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylmethyl)aniline |
InChI |
InChI=1S/C24H29N3O/c1-28-23-14-5-3-11-21(23)25-17-27-22-13-4-2-10-20(22)26-19-12-8-9-18(19)24(27)15-6-7-16-24/h2-5,10-11,13-14,18,25H,6-9,12,15-17H2,1H3 |
InChI Key |
DDJKTRKQOBAHMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
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